1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid
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Overview
Description
1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation or photoredox catalysis . The reaction conditions often include the use of specific catalysts, such as Ir(dF(CF3)ppy)2(dtbbpy), and solvents like DMF .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The trifluoromethyl group and other substituents on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazole derivatives .
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the imidazole ring can interact with enzymes and proteins involved in various biological processes . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethylphenyl groups, such as trifluoromethylphenyl ethers and trifluoromethylphenyl sulfones
Imidazole derivatives: Other imidazole-based compounds with different substituents on the phenyl ring.
Uniqueness
1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the imidazole ring provides a versatile scaffold for interactions with various biological targets .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-4-8(7)16-6-15-5-9(16)10(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJDCZHRORFZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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